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molecular formula C8H6BrN3O2 B1394968 Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1005209-40-4

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B1394968
M. Wt: 256.06 g/mol
InChI Key: QWQDSBMSESLQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933094B2

Procedure details

The title compound, brown solid, MS: m/e=256.0/254.1 (M+H+), can be prepared in accordance with the general method of example 9, step 1 from methyl 5-amino-1H-pyrazole-3-carboxylate and 2-bromomalonaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[CH:3]=1.[Br:11][CH:12]([CH:15]=O)[CH:13]=O>>[CH3:10][O:9][C:7]([C:4]1[CH:3]=[C:2]2[N:1]=[CH:13][C:12]([Br:11])=[CH:15][N:6]2[N:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=NN1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NN2C(N=CC(=C2)Br)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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